3-Fluoro-2-methylphenylacetic acid

Lipophilicity Drug Design Physicochemical Property

Researchers requiring precise lipophilicity and metabolic stability in CNS or anti-inflammatory drug candidates often face challenges with non-fungible SAR exploration. This meta-fluorinated building block provides a distinct solution. - Differentiated SAR: The unique 3-F-2-Me substitution pattern (XLogP 1.8, mp 90-92 °C) is non-fungible with mono-substituted analogs, preventing altered pharmacokinetic profiles. - Scalable Synthesis: The elevated melting point (90-92 °C) enables efficient purification via recrystallization for cost-effective scale-up. - Analytical Utility: The single non-exchangeable ¹⁹F atom serves as a clear NMR handle for tracking metabolic fate without endogenous interference. - Supply Assurance: Available at 98% purity for consistent milligram to multi-gram development.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 500912-16-3
Cat. No. B1306102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylphenylacetic acid
CAS500912-16-3
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)CC(=O)O
InChIInChI=1S/C9H9FO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyZESQUNYKCICBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylphenylacetic Acid: Physicochemical & Structural Profile


3-Fluoro-2-methylphenylacetic acid (CAS 500912-16-3) is a fluorinated phenylacetic acid derivative with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol [1]. It is commercially available at 97–98% purity . The compound features a distinctive substitution pattern—a fluorine at the meta position and a methyl group at the ortho position of the benzene ring—which imparts a computed XLogP3 of 1.8 and an experimental melting point of 90–92 °C [1].

1
Structural motif: meta-fluoro and ortho-methyl substitution pattern for distinct electronic and steric properties.
2
Physicochemical profile: Reported intermediate lipophilicity and elevated melting point support permeability tuning and recrystallization.
3
Synthetic utility: Building block for fluorinated target compounds; single 19F NMR handle for spectroscopic tracking.

3-Fluoro-2-methylphenylacetic Acid vs. Generic Analogs


The 3-fluoro-2-methyl substitution pattern is not interchangeable with mono-substituted or para-substituted phenylacetic acid analogs. The simultaneous presence of a meta-fluorine and an ortho-methyl group modulates both lipophilicity and solid-state properties, with 3-fluoro-2-methylphenylacetic acid exhibiting a computed XLogP of 1.8 and a melting point of 90–92 °C [1]. The closest mono-halogenated comparator, 2-fluorophenylacetic acid, has a lower XLogP (~1.5) and a significantly lower melting point (60–66 °C), while the non-fluorinated 2-methylphenylacetic acid has a comparable melting point (88–90 °C) but lacks the electron-withdrawing fluorine needed for metabolic stability and 19F NMR applications . Generic substitution would alter downstream pharmacokinetic and physicochemical profiles of drug candidates, making the target compound a non-fungible building block for specific structure-activity relationship explorations.

Mono-fluorinated analogs (e.g., 2-FPA) lack ortho-methyl, shifting lipophilicity and melting point; may alter purification behavior.
Non-fluorinated 2-methyl analog lacks the fluorine atom, limiting metabolic stability design and 19F NMR utility.
Generic phenylacetic acids without meta-fluoro/ortho-methyl substitution cannot reproduce the targeted electronic and steric profile for SAR studies.

3-Fluoro-2-methylphenylacetic Acid: Head-to-Head Evidence


Lipophilicity Differentiation

3-Fluoro-2-methylphenylacetic acid yields a computed XLogP3 of 1.8, positioning its lipophilicity between non-fluorinated 2-methylphenylacetic acid (LogP ~1.62–1.94) and mono-fluorinated 2-fluorophenylacetic acid (XLogP3 ~1.5–1.86) [1]. This intermediate LogP, combined with a fluorine atom, offers a differentiated profile for optimizing membrane permeability while potentially mitigating the metabolic liabilities associated with higher lipophilicity in drug candidates.

Lipophilicity Differentiation
Cross-study comparable
XLogP3-AA 1.8 (target) vs. 2-fluorophenylacetic acid ~1.5 and 2-methylphenylacetic acid ~1.94.
Reported lipophilicity differentiation supports permeability tuning in lead optimization.
Computed values; confirm experimentally for specific scaffolds.
Lipophilicity Drug Design Physicochemical Property

Melting Point Advantage for Purification

The experimental melting point of 3-fluoro-2-methylphenylacetic acid is 90–92 °C, which is notably higher than that of 2-fluorophenylacetic acid (60–66 °C), 3-fluorophenylacetic acid (44–48 °C), and 3-methylphenylacetic acid (64–66 °C), and comparable only to 2-methylphenylacetic acid (88–90 °C) . This elevated melting point, when coupled with the presence of a fluorine atom, provides a unique combination of high crystallinity and fluorine-mediated electronic effects not found in any single comparator.

Melting Point Advantage
Data to verify
90–92 °C, higher than 2-FPA (60–66 °C) and 3-FPA (44–48 °C).
Elevated melting point may facilitate recrystallization purification for scale-up.
Vendor-reported data; review lot-specific certificates.
Purification Solid-State Property Process Chemistry

COX-2 Inhibitor Metabolic & Synthetic Utility

The compound has been explicitly cited in recent literature as a building block for the design of novel COX-2 inhibitors, a role that cannot be fulfilled by non-fluorinated analogs due to the metabolic vulnerability of the phenylacetic acid core . The presence of the fluorine atom at the para position relative to the acetic acid side chain introduces a class-level advantage in oxidative metabolic stability, as fluorine substitution at metabolically labile sites on phenyl rings is known to reduce CYP450-mediated hydroxylation. While direct head-to-head metabolic stability data for this specific compound versus its non-fluorinated analogs are absent from the non-prohibited literature we accessed, the structural rationale is consistent with well-established fluorination effects in medicinal chemistry.

COX-2 Inhibitor Utility
Data to verify
Explicitly cited as a building block for COX-2 inhibitor design. Fluorine atom class-level strategy for metabolic stabilization.
Supports research into fluorinated anti-inflammatory candidates; direct metabolic stability data absent.
Literature precedent without direct head-to-head data.
Metabolic Stability COX-2 Inhibitor Synthetic Intermediate

3-Fluoro-2-methylphenylacetic Acid: Application Scenarios


Fluorine-Enabled Metabolic Stability in Lead Optimization

The XLogP of 1.8 combined with a metabolically stabilizing fluorine makes 3-fluoro-2-methylphenylacetic acid a strategic choice for CNS or anti-inflammatory drug programs where both permeability and metabolic stability must be optimized. The intermediate LogP value differentiates it from more lipophilic non-fluorinated analogs (2-methylphenylacetic acid LogP up to 1.94) and from more polar mono-fluoro analogs (2-FPA XLogP ~1.5) [1]. The explicit literature precedent for COX-2 inhibitor design further validates this application .

Crystallization-Driven Purification for Scale-Up

The elevated melting point of 90–92 °C, significantly higher than common mono-fluorinated phenylacetic acids, enables efficient purification by recrystallization during large-scale synthesis. This is a critical factor for procurement when transitioning from milligram-scale medicinal chemistry to multi-gram process development, where ease of purification directly impacts cost-of-goods and throughput .

19F NMR Probe & Tool Compound Synthesis

The presence of a single fluorine atom at the 3-position, in a non-exchangeable aromatic environment, provides a clear 19F NMR spectroscopic handle. This enables the use of the compound as a building block for the synthesis of fluorinated pharmacological tool compounds (e.g., TAAR1 agonists and HDAC inhibitors) where target engagement and metabolic fate can be tracked via 19F NMR without interference from endogenous fluorine signals [2][3].

Application
Selection Property
Validation Focus
Lead optimization for CNS/anti-inflammatory research
Fluorine-mediated metabolic stability design and intermediate lipophilicity
Review computed XLogP and confirm metabolic stability in vitro
Scale-up synthesis with recrystallization purification
Elevated melting point supporting efficient recrystallization
Validate purification yield and solid-state purity at scale
Synthesis of 19F NMR-active tool compounds
Single aromatic fluorine as 19F NMR spectroscopic handle
Confirm 19F NMR detectability and chemical shift in target solvent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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